Cas no 1499232-20-0 (methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine)

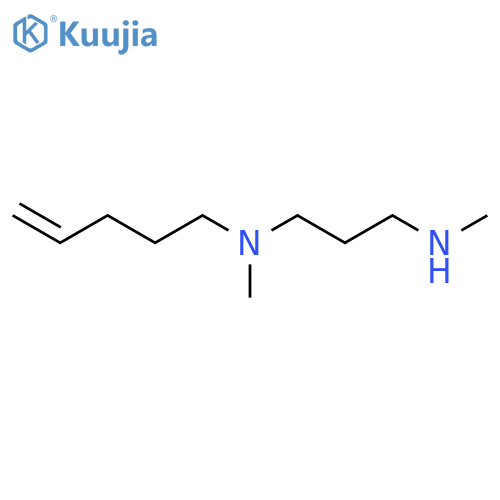

1499232-20-0 structure

商品名:methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine

methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine 化学的及び物理的性質

名前と識別子

-

- methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine

- EN300-1290986

- 1499232-20-0

- methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine

- AKOS018961039

-

- インチ: 1S/C10H22N2/c1-4-5-6-9-12(3)10-7-8-11-2/h4,11H,1,5-10H2,2-3H3

- InChIKey: HQDQORYEMROXKO-UHFFFAOYSA-N

- ほほえんだ: N(C)(CCCC=C)CCCNC

計算された属性

- せいみつぶんしりょう: 170.178298710g/mol

- どういたいしつりょう: 170.178298710g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 8

- 複雑さ: 102

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1290986-1.0g |

methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |

1499232-20-0 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1290986-2500mg |

methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |

1499232-20-0 | 2500mg |

$1650.0 | 2023-09-30 | ||

| Enamine | EN300-1290986-50mg |

methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |

1499232-20-0 | 50mg |

$707.0 | 2023-09-30 | ||

| Enamine | EN300-1290986-1000mg |

methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |

1499232-20-0 | 1000mg |

$842.0 | 2023-09-30 | ||

| Enamine | EN300-1290986-5000mg |

methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |

1499232-20-0 | 5000mg |

$2443.0 | 2023-09-30 | ||

| Enamine | EN300-1290986-500mg |

methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |

1499232-20-0 | 500mg |

$809.0 | 2023-09-30 | ||

| Enamine | EN300-1290986-100mg |

methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |

1499232-20-0 | 100mg |

$741.0 | 2023-09-30 | ||

| Enamine | EN300-1290986-10000mg |

methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |

1499232-20-0 | 10000mg |

$3622.0 | 2023-09-30 | ||

| Enamine | EN300-1290986-250mg |

methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine |

1499232-20-0 | 250mg |

$774.0 | 2023-09-30 |

methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

1499232-20-0 (methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine) 関連製品

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬